Adiponitrile-d8

Vue d'ensemble

Description

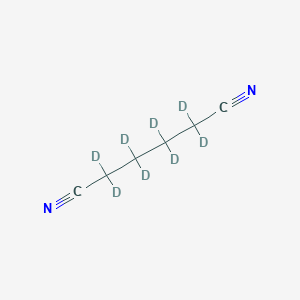

Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8, is a deuterated form of adiponitrile. It is a colorless, viscous liquid with the chemical formula NC(CD2)4CN. The compound is primarily used as a precursor in the production of Nylon 6,6 and other polyamides. The deuterium atoms in this compound make it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adiponitrile-d8 can be synthesized through the deuteration of adiponitrile. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of adiponitrile using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Adiponitrile itself is produced on an industrial scale through two primary methods:

Thermal Hydrocyanation of Butadiene: This method involves the reaction of butadiene with hydrogen cyanide (HCN) in the presence of a catalyst, such as nickel or cobalt, to produce adiponitrile.

Electrochemical Hydrodimerization of Acrylonitrile: This green chemical process uses water-based electrolytes and renewable electricity sources, such as wind or sunlight, to convert acrylonitrile into adiponitrile. .

Analyse Des Réactions Chimiques

Types of Reactions: Adiponitrile-d8 undergoes various chemical reactions, including:

Reduction: this compound can be reduced to hexamethylenediamine-d12 using hydrogen gas (H2) and a suitable catalyst, such as Raney nickel.

Hydrolysis: The compound can be hydrolyzed to adipic acid-d8 in the presence of water and an acid catalyst, such as sulfuric acid.

Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), Raney nickel catalyst, elevated temperatures, and high pressure.

Hydrolysis: Water, sulfuric acid, and elevated temperatures.

Substitution: Nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol), and mild heating.

Major Products:

Reduction: Hexamethylenediamine-d12.

Hydrolysis: Adipic acid-d8.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Adiponitrile-d8 serves as a valuable substrate in various chemical reactions, particularly in hydrocyanation processes. The nickel-catalyzed hydrocyanation of vinylarenes and dienes has been a focal point of research, with adiponitrile being a key product. This process enables the formation of valuable intermediates for pharmaceuticals and fine chemicals .

Case Study: Hydrocyanation Mechanism

- Research Focus : Understanding the mechanism of nickel-catalyzed hydrocyanation.

- Findings : The adiponitrile process, developed in the 1970s, utilizes Ni(CO)₄/PPh₃ as a catalytic system. This method has been optimized to yield high enantiomeric excess (ee) values in various substrates .

Energy Storage Applications

This compound has gained attention in the field of energy storage, particularly as an electrolyte additive in lithium-ion batteries. Its unique properties enhance battery performance, especially in high-voltage systems.

Research Insights

- Electrolyte Composition : Adiponitrile is incorporated into gel polymer electrolytes to improve ionic conductivity and thermal stability.

- Performance Metrics : Studies indicate that using adiponitrile as an additive can significantly enhance the electrochemical stability of lithium-ion batteries .

Material Science Innovations

In material science, this compound is utilized for synthesizing advanced materials with tailored properties. Its role as a solvent and reactant in polymer synthesis has opened avenues for developing novel materials.

Applications Overview

- Polymer Electrolytes : Adiponitrile is used to create gel polymer electrolytes that exhibit superior ionic conductivity.

- Nanocomposites : The compound aids in the dispersion of nanoparticles within polymer matrices, enhancing mechanical and thermal properties .

Analytical Chemistry

The distinct isotopic labeling provided by this compound allows for precise tracking and analysis in various chemical reactions. Its use in NMR spectroscopy enables researchers to study reaction mechanisms and molecular interactions with greater accuracy.

Analytical Applications

- NMR Studies : The deuterated form enhances signal clarity in NMR spectra, facilitating detailed structural analysis of complex organic compounds .

- Quantitative Analysis : It serves as an internal standard in quantitative analyses, improving measurement accuracy across diverse chemical assays.

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Hydrocyanation reactions | High enantiomeric excess |

| Energy Storage | Lithium-ion battery electrolyte | Enhanced electrochemical stability |

| Material Science | Gel polymer electrolytes | Improved ionic conductivity |

| Analytical Chemistry | NMR spectroscopy | Enhanced signal clarity |

Mécanisme D'action

The mechanism of action of adiponitrile-d8 primarily involves its role as a precursor in chemical reactions. In the case of NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and analysis of other compounds. In polymer chemistry, this compound undergoes polymerization reactions to form deuterated polyamides, which exhibit unique properties due to the presence of deuterium atoms .

Comparaison Avec Des Composés Similaires

Adiponitrile-d8 can be compared with other similar compounds, such as:

Adiponitrile: The non-deuterated form of this compound, used in the production of Nylon 6,6 and other polyamides.

Hexanedinitrile: Another dinitrile compound with similar chemical properties but different applications.

Acrylonitrile: A precursor in the electrochemical hydrodimerization process to produce adiponitrile.

Uniqueness: The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms also imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .

Activité Biologique

Adiponitrile-d8, a deuterated form of adiponitrile, is a compound primarily recognized for its industrial applications, particularly in the synthesis of nylon 6,6 and other polyamides. However, its biological activity has garnered attention in recent research, focusing on its potential pharmacological effects and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Adiponitrile (C₄H₆N₂) is a linear chain dinitrile that can be synthesized through various methods, including the hydrocyanation of butadiene or the hydrodimerization of acrylonitrile. The deuterated variant, this compound (C₄D₆N₂), is synthesized by incorporating deuterium into the molecular structure, which enhances its utility in metabolic studies and tracking biological processes due to the distinct mass of deuterium.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Neuroprotective Effects : Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. For instance, research on cholinesterase inhibitors has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

- Metabolic Pathways : this compound is metabolized into various products within the body. Its metabolic pathways can influence lipid metabolism and energy homeostasis. Studies utilizing stable isotope labeling have demonstrated how this compound can trace metabolic fluxes in cellular systems .

- Toxicological Studies : Investigations into the toxicological profile of this compound reveal that while it is generally regarded as safe at low concentrations, higher doses may lead to cytotoxic effects in certain cell lines. In vitro studies have shown dose-dependent responses in cell viability assays .

Case Studies

- Neuroprotective Activity :

- Metabolic Tracking :

Data Table: Biological Activity Summary

Pharmacological Potential

The pharmacological implications of this compound are being explored further due to its structural similarity to other biologically active compounds. Its role as a potential candidate for drug development is under investigation, particularly focusing on:

- Cholinesterase Inhibition : Similar compounds have shown promise in treating cognitive decline by inhibiting acetylcholinesterase (AChE), suggesting that this compound could be evaluated for similar activities .

- Anti-inflammatory Properties : Preliminary studies indicate that some nitriles possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583826 | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-32-1 | |

| Record name | Hexanedinitrile-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34006-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.